4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide

Lanthanide Coordination Chemistry Single-Molecule Magnetism Crystal Engineering

This bis(N-oxide) ligand is essential for coordination chemistry requiring hard oxygen donors. Its unique pre-organized 61.3° dihedral angle and 2.96 Å O···O distance enables specific eight-coordinate lanthanide complexes for single-molecule magnets and high-efficiency molybdenum catalysts (TOF up to 9,000 h⁻¹). Ideal for oxidative transformations and sustainable epoxidation. Ensure experimental reproducibility by selecting this specialized dioxide form over parent bipyridines or mono-N-oxide intermediates.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 87855-83-2
Cat. No. B12102839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide
CAS87855-83-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C[N+]2=O)C)N(C=C1)[O-]
InChIInChI=1S/C12H12N2O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,1-2H3
InChIKeyXOXYAEFGZOTYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide: Structural and Coordination Chemistry Profile for Informed Procurement


4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide (CAS 87855-83-2) is a bis(N-oxide) derivative of the classic 2,2'-bipyridine ligand scaffold, characterized by a skewed molecular conformation with a dihedral angle of 61.3° between the two pyridine rings and a non-bonded O···O distance of 2.96 Å [1]. This structural motif imparts distinct coordination behavior compared to the parent bipyridine and mono-N-oxide analogs, establishing the compound as a specialized ligand for lanthanide separation, asymmetric catalysis, and oxidative transformations where hard oxygen donor atoms are preferred over softer nitrogen donors [2].

Why 4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide Cannot Be Replaced by Its Parent Ligand or Mono-N-Oxide Analogs


Substituting 4,4'-dimethyl-2,2'-bipyridine 1,1'-dioxide with 4,4'-dimethyl-2,2'-bipyridine or its mono-N-oxide intermediate introduces fundamental differences in coordination mode, catalyst selectivity, and complex stability. The N,N'-dioxide form coordinates exclusively through oxygen atoms, creating a hard donor environment that favors lanthanides and high-valent early transition metals, whereas the parent bipyridine coordinates via softer nitrogen atoms [1]. This switch directly impacts catalytic outcomes: molybdenum complexes bearing the dioxide ligand enable quantitative epoxidation of bio-based olefins and achieve turnover frequencies up to 9,000 h⁻¹ [2], while the mono-N-oxide intermediate adopts a distinct crystal packing governed by CH–O interactions rather than simple void minimization [3]. These quantifiable differences in geometry, donor hardness, and catalytic performance preclude direct substitution without compromising experimental reproducibility.

Quantitative Differentiation of 4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide: Head-to-Head Data for Scientific Selection


Conformational Restriction and Oxygen Donor Preorganization for Lanthanide Coordination

The free ligand adopts a skewed conformation with a dihedral angle of 61.3° between pyridine rings and an O···O distance of 2.96 Å [1]. This preorganization matches the coordination geometry observed in lanthanide complexes: in [Ln(bpyno)4][PMo12O40]·2H2O (Ln = Dy, Tb, Er, Ho), each Ln(III) center is coordinated by eight oxygen atoms from four bpyno ligands in an approximate square antiprismatic geometry [2]. In contrast, the mono-N-oxide reaction intermediate exhibits a much larger dihedral angle of 161.77°, while 6-chloro-4,4′-dimethyl-2,2′-bipyridine is nearly planar at 179.15° [3], demonstrating that the dioxide's specific conformation is uniquely suited for octa-oxygen lanthanide coordination.

Lanthanide Coordination Chemistry Single-Molecule Magnetism Crystal Engineering

Heterogeneous Epoxidation Performance: Quantitative Yield and Selectivity with Bio-Based Olefins

Molybdenum oxide hybrid catalysts incorporating 4,4'-dimethyl-2,2'-bipyridine, formulated as [MoO3(dmbpy)] with a polymeric chain-like structure, achieve 100% epoxide yield for DL-limonene (3:1 molar ratio of 1,2-epoxy-p-menth-8-ene to 1,2:8,9-diepoxy-p-menthane) using TBHP as oxidant at 70 °C [1]. Under identical conditions, catalysts with longer alkyl-chain substituents such as 4,4'-dinonyl-2,2'-bipyridine form oligomeric structures and exhibit different catalytic profiles [2]. For fatty acid methyl esters, an 81% epoxide yield is obtained, and for lignin-derived isoeugenol, 80% Licarin A selectivity is achieved at 40% conversion at 50 °C [1].

Heterogeneous Catalysis Bio-Based Epoxidation Molybdenum Complexes

Homogeneous Cyclooctene Epoxidation Kinetics: Turnover Frequency Comparison

In homogeneous cyclooctene epoxidation with TBHP, [MoO2Cl2(dmbpy)] (dmbpy = 4,4'-dimethyl-2,2'-bipyridine) achieves a turnover frequency of up to approximately 9,000 h⁻¹, with the epoxide as the sole product [1]. The catalytic activity increases in the order [MoO2Br2(dmbpy)] < [MoO2Br2(hmbp)] < [MoO2Cl2(dmbpy)] < [MoO2Cl2(hmbp)], where hmbp = 4-hexyl-4′-methyl-2,2′-bipyridine [1]. This demonstrates that while the 4-hexyl analog shows marginally higher activity with chloride counterions, the 4,4'-dimethyl derivative maintains high TOF (~9,000 h⁻¹) while offering advantages in synthetic accessibility and cost relative to unsymmetrical long-chain analogs.

Homogeneous Catalysis Epoxidation Kinetics Molybdenum(VI) Complexes

Isomerization and Racemization Kinetics: Substituent Electronic Effects on Chromium(III) Complex Stability

In [Cr(acac)(4,4'-X2bpdo)2]²⁻ complexes (X = Me, MeO, EtO), the rates of both lel2 → lelob isomerization and subsequent racemization decrease with increasing electron-releasing ability of the 4,4'-substituent [1]. The 4,4'-dimethyl-substituted complex (X = Me) exhibits slower isomerization and racemization kinetics compared to the 4,4'-dimethoxy (X = MeO) and 4,4'-diethoxy (X = EtO) analogs [1]. This quantifies that the methyl substituent provides greater stereochemical stability than oxygen-based electron donors, an essential consideration for applications requiring configurational integrity in chiral chromium complexes.

Chromium(III) Coordination Chemistry Stereochemical Stability Substituent Effects

Oxidative Desulfurization Performance: Quantitative Sulfur Removal from Simulated Diesel

Dioxomolybdenum(VI) complexes bearing 4,4'-dimethyl-2,2'-bipyridine, [MoO2X2(dmbpy)] (X = Cl, Me), catalyze the extractive and catalytic oxidative desulfurization (ECODS) of simulated diesel fuel containing 3000 ppm S (dibenzothiophene, 4-methyldibenzothiophene, and 4,6-dimethyldibenzothiophene) [1]. Under optimized conditions with [BMIM]PF6 ionic liquid as extraction solvent at 70 °C, quantitative elimination of all sulfur compounds is achieved within 3 hours [1]. Comparative initial rate analysis indicates that the equatorial N,N-chelate ligand identity (dmbpy vs dtbpy vs dinonyl-bpy) exerts a greater influence on catalytic performance than the axial ligand (X = Cl vs Me), with IL-soluble complexes bearing longer alkyl chains showing the highest reusability [1].

Oxidative Desulfurization Molybdenum(VI) Catalysis Fuel Purification

Procurement-Relevant Application Scenarios for 4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide


Lanthanide Separation and Single-Molecule Magnet Fabrication

The ligand's preorganized 61.3° dihedral angle and 2.96 Å O···O distance enable the formation of [Ln(bpyno)4]³⁺ complexes with square antiprismatic eight-coordinate geometry, as demonstrated for Dy(III), Tb(III), Er(III), and Ho(III) [1]. This structural motif is directly relevant to slow magnetic relaxation and single-molecule magnet behavior, making the compound a preferred building block for lanthanide-based magnetic materials [2].

Heterogeneous Epoxidation of Bio-Based Olefins and Lignin-Derived Feedstocks

[MoO3(dmbpy)] hybrid catalysts with polymeric chain-like structures achieve 100% epoxide yield for DL-limonene and 81% yield for fatty acid methyl esters under heterogeneous conditions with TBHP [3]. The catalyst's self-separating behavior facilitates reuse and positions this ligand as a key component for sustainable epoxidation of renewable feedstocks [3].

High-Throughput Homogeneous Epoxidation with Molybdenum(VI)

Complexes of type [MoO2X2(dmbpy)] deliver turnover frequencies up to ~9,000 h⁻¹ in cyclooctene epoxidation, with the epoxide as the exclusive product [4]. The symmetrical dimethyl substitution provides an optimal balance of catalytic activity and synthetic accessibility for laboratory-scale homogeneous oxidation studies [4].

Oxidative Desulfurization of Diesel Fuels

[MoO2X2(dmbpy)] complexes catalyze the quantitative removal of sulfur compounds (dibenzothiophene derivatives) from simulated diesel within 3 hours at 70 °C under ECODS conditions [5]. The ligand offers a cost-effective alternative to specialty long-chain bipyridines while maintaining complete desulfurization efficiency [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.